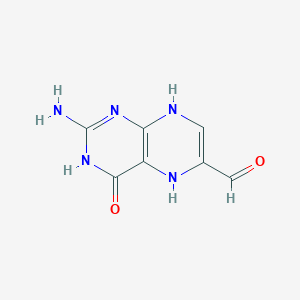
4-Furazancarboxamide, N,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Furazancarboxamide, N,5-dimethyl- is an organic compound that belongs to the class of furazan derivatives Furazans are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and three carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Furazancarboxamide, N,5-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a nitrile with a hydrazine derivative, followed by cyclization to form the furazan ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve optimal yields.
Industrial Production Methods
Industrial production of 4-Furazancarboxamide, N,5-dimethyl- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-Furazancarboxamide, N,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted furazan derivatives.
Applications De Recherche Scientifique
4-Furazancarboxamide, N,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Furazancarboxamide, N,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Furazancarboxamide, N-methyl-
- 4-Furazancarboxamide, N-ethyl-
- 4-Furazancarboxamide, N-propyl-
Comparison
Compared to its similar compounds, 4-Furazancarboxamide, N,5-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the N,5-dimethyl groups may enhance its stability and alter its interaction with molecular targets, making it a compound of particular interest for further research.
Propriétés
Numéro CAS |
65225-84-5 |
|---|---|
Formule moléculaire |
C5H7N3O2 |
Poids moléculaire |
141.13 g/mol |
Nom IUPAC |
N,4-dimethyl-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C5H7N3O2/c1-3-4(5(9)6-2)8-10-7-3/h1-2H3,(H,6,9) |
Clé InChI |
PDGHJPAGKPRDAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NON=C1C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


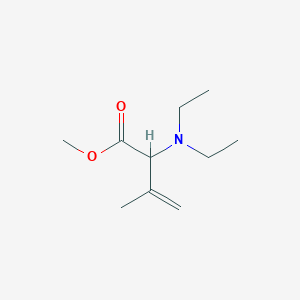
![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)
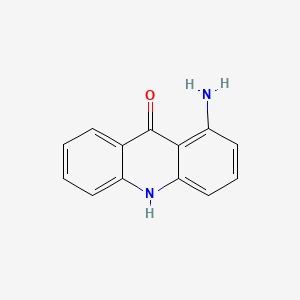

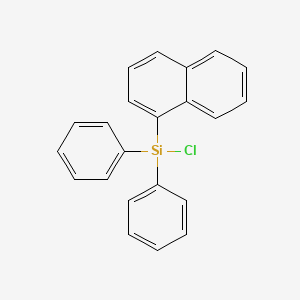



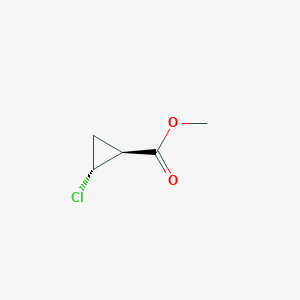
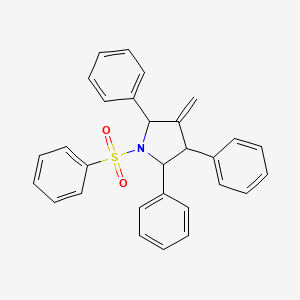
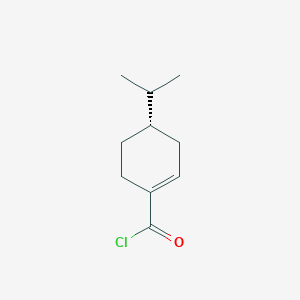
![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)
